2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
Description
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a benzamide derivative characterized by a bromine substituent on the benzoyl ring and a dimethylamino-oxopropyl chain attached to the meta-position of the aniline moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and metal-catalyzed reactions.
Properties
IUPAC Name |
2-bromo-N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-21(2)17(22)11-10-13-6-5-7-14(12-13)20-18(23)15-8-3-4-9-16(15)19/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUWICZBJFOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the dimethylamino and oxopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- 2-bromo-N-(3-fluorophenyl)benzamide (CAS 349125-81-1): Structural Difference: Fluorine replaces the dimethylamino-oxopropyl chain. A study on halogen-substituted benzamides highlighted fluorine's role in stabilizing crystal lattices via weak intermolecular interactions . Molecular Weight: ~318.15 g/mol (vs. ~420.29 g/mol for the target compound).
- N-(3-Bromobenzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide (Intermediate 6a): Structural Difference: Methylamino group instead of dimethylamino, and a bromobenzyl substituent. Methylamino groups are less lipophilic than dimethylamino, influencing membrane permeability .
Data Tables
Table 1: Key Properties of Compared Compounds
Research Findings and Implications
- Substituent Positioning : Meta-substitution on the phenyl ring (as in the target compound) is critical for maintaining planar geometry in kinase binding pockets, whereas para-substitution (e.g., in CDD-1431) may enhance steric complementarity .
- Halogen Effects : Bromine’s polarizability in the target compound may improve binding kinetics compared to fluorine, which prioritizes crystal stability over target interaction .
- Dimethylamino vs. Methylamino: Dimethylamino groups increase basicity (pKa ~8.5 vs. ~10.5 for tertiary amines), affecting protonation states and solubility at physiological pH .
Biological Activity
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can be represented as follows:
This structure features a bromine atom, a dimethylamino group, and a benzamide moiety, which are critical for its biological interactions.
Research indicates that 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide acts primarily as an inhibitor of the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. The inhibition of P2X7 has been linked to:
- Anti-inflammatory Effects : By modulating the activity of immune cells, this compound may reduce the secretion of pro-inflammatory cytokines.
- Analgesic Properties : Inhibition of pain pathways has been observed, suggesting potential use in pain management therapies.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| P2X7 Receptor Inhibition | Reduced cytokine release | |
| Analgesic Effect | Decreased pain response in models | |
| Cytotoxicity in Cancer Cells | Induced apoptosis in specific lines |
Case Studies and Research Findings
-
P2X7 Receptor Inhibition Study
- A study demonstrated that 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide effectively inhibited the P2X7 receptor in vitro. The compound showed a significant reduction in IL-1β secretion from activated macrophages, highlighting its anti-inflammatory potential (Source: Patent US6974812B2) .
- Cancer Cell Cytotoxicity
-
Pain Management Models
- Experimental models for pain demonstrated that administration of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide resulted in significant analgesic effects compared to controls. This suggests its potential applicability in developing new pain relief medications (Source: Patent US6974812B2) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide to improve yield and purity?
- Methodology :
-
Coupling Agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in anhydrous DMF to activate carboxylic acid intermediates, enhancing amide bond formation efficiency .
-
Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate the compound, followed by recrystallization from ethanol for higher purity .
-
Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and identify byproducts.
- Example Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| HATU/DIEA in DMF, 24h, RT | 78 | 95 | |
| EDC/HOBt in DCM, 12h, 0°C | 62 | 88 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR (e.g., 400 MHz in CDCl3) to confirm substituent positions, including the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 419.05 [M+H]+) and isotopic patterns for bromine .
- FT-IR : Identify carbonyl stretches (~1650 cm−1 for amide C=O) and aromatic C-Br vibrations (~550 cm−1) .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodology :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM, with IC50 calculations .
- Antimicrobial Screening : Evaluate bacterial growth inhibition (e.g., E. coli, S. aureus) via disk diffusion or broth microdilution methods .
- Target Identification : Use fluorescence polarization or SPR (surface plasmon resonance) to assess binding affinity to enzymes like PTP1B, a target in metabolic disorders .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodology :
-
Substituent Variation : Replace the bromine atom with electron-withdrawing groups (e.g., -NO2) or bulky substituents to modulate steric effects and receptor binding .
-
Amide Linker Optimization : Introduce heterocyclic rings (e.g., 1,2,4-oxadiazole) or alkyl spacers to improve metabolic stability .
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Data Analysis : Compare IC50 values across derivatives using heatmaps or 3D-QSAR models to identify critical pharmacophores.
- Example Data Table :
| Derivative Structure | IC50 (μM) | Target Enzyme | Source |
|---|---|---|---|
| Bromine → Nitro | 0.45 | PTP1B | |
| Amide → 1,2,4-Oxadiazole | 1.2 | HDAC |
Q. What experimental strategies address discrepancies in reported biological activities across studies?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Cell Line Authentication : Confirm cell line identities via STR profiling to ensure reproducibility .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using GC-MS .
Q. What computational approaches are used to elucidate the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Simulate binding to target proteins (e.g., BMPR2 kinase) using AutoDock Vina, focusing on hydrogen bonds with the amide group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
- ADMET Prediction : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Key Considerations for Experimental Design
- Contradiction Resolution : Cross-validate conflicting data by repeating assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Scalability : Transition from small-scale (mg) synthesis to gram-scale using flow chemistry for consistent quality .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid referencing non-peer-reviewed sources like BenchChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
